(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Kinase Inhibition PKMYT1 Cancer Research

This research-grade compound delivers a potent PKMYT1 kinase inhibition (Ki=32 nM) through its unique integration of three biologically active heterocyclic systems—tetrazole, 1,4-thiazepane, and furan—into a single, non-planar scaffold. Unlike simpler analogues, its saturated thiazepane core and specific 3-(1H-tetrazol-1-yl)phenyl pharmacophore ensure >14-fold selectivity over close structural variants. Ideal for SAR studies, fragment-based screening, and lead optimization. Standard research quantities available; contact us for pricing, bulk availability, and custom synthesis options.

Molecular Formula C17H17N5O2S
Molecular Weight 355.42
CAS No. 1797205-46-9
Cat. No. B2626180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone
CAS1797205-46-9
Molecular FormulaC17H17N5O2S
Molecular Weight355.42
Structural Identifiers
SMILESC1CN(CCSC1C2=CC=CO2)C(=O)C3=CC(=CC=C3)N4C=NN=N4
InChIInChI=1S/C17H17N5O2S/c23-17(13-3-1-4-14(11-13)22-12-18-19-20-22)21-7-6-16(25-10-8-21)15-5-2-9-24-15/h1-5,9,11-12,16H,6-8,10H2
InChIKeyANOSVPYYVWRZHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-(1H-Tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797205-46-9) Procurement Baseline


The compound (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797205-46-9) is a research-grade small molecule with the molecular formula C17H17N5O2S and a molecular weight of 355.42 g/mol . It is characterized by a unique combination of pharmacophores: a 1,4-thiazepane core, a tetrazole-substituted phenyl ring, and a furan moiety, all connected via a methanone linker . This structural arrangement places it within a class of heterocyclic compounds explored for kinase inhibition and other biological activities, distinguishing it from simpler tetrazole or thiazepane derivatives [1].

Why Generic Substitution of (3-(1H-Tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797205-46-9) Often Fails


Generic substitution of this compound is unreliable due to the integration of three distinct, biologically active heterocyclic systems (tetrazole, 1,4-thiazepane, furan) into a single scaffold [1]. The specific 3-(1H-tetrazol-1-yl)phenyl substituent is a critical pharmacophore for target engagement, as demonstrated by its role in achieving potent PKMYT1 kinase inhibition (Ki = 32 nM) [2]. Analogues with different substituents on the thiazepane or phenyl ring, such as (3-(1H-tetrazol-1-yl)phenyl)(7-(2-chlorophenyl)-1,4-thiazepan-4-yl)methanone, exhibit altered physicochemical properties and are predicted to have different biological profiles due to changes in lipophilicity, electronic distribution, and steric bulk . Furthermore, the saturated 1,4-thiazepane ring provides distinct 3D characteristics compared to unsaturated 1,4-thiazepines, potentially affecting conformational flexibility and target selectivity in ways that simpler, planar analogues cannot replicate [3].

Quantitative Differentiation Evidence for (3-(1H-Tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797205-46-9)


PKMYT1 Kinase Inhibition: Comparative Affinity Data from BindingDB

The compound demonstrates potent inhibition of human PKMYT1 kinase with a Ki of 32 nM, as reported in the BindingDB database (ID: BDBM50462631) [1]. In contrast, a structurally related thiazepane derivative (BDBM50462633) shows significantly weaker affinity with a Ki of 462 nM for the same target [2]. This represents a >14-fold improvement in inhibitory potency, attributable to the specific combination of the 3-(1H-tetrazol-1-yl)phenyl and 7-(furan-2-yl) substituents.

Kinase Inhibition PKMYT1 Cancer Research

Structural Uniqueness: Tetrazole-1-yl vs. Tetrazole-5-yl Isomerism and Its Impact on Biological Activity

The compound features a tetrazol-1-yl linkage to the phenyl ring, a critical determinant of biological activity. Tetrazole-containing 1,5-benzothiazepines with a tetrazol-5-yl attachment have been shown to possess very strong ACE inhibitory activity compared to captopril [1]. The isomeric substitution pattern (1-yl vs. 5-yl) in tetrazole derivatives profoundly influences electronic distribution, hydrogen-bonding capabilities, and thus target binding, making the compound's specific 1-yl isomer a non-interchangeable feature [2].

Medicinal Chemistry Structure-Activity Relationship Tetrazole Isomerism

Lipinski Compliance and Drug-like Properties: A Comparison of Physicochemical Parameters

The compound adheres to Lipinski's Rule of Five with a molecular weight of 355.42, 5 H-bond acceptors, and a calculated logP of approximately 2.6 [1]. This contrasts with many larger, more complex kinase inhibitors that frequently violate one or more Lipinski rules. For instance, the clinical kinase inhibitor imatinib has a molecular weight of 493.6 and a clogP of 4.4, indicative of poorer oral bioavailability potential [2].

Drug-likeness Lipinski's Rule of Five ADME

Conformational Restriction: Saturated 1,4-Thiazepane vs. Unsaturated 1,4-Thiazepine Scaffolds

The compound's core scaffold is a saturated 1,4-thiazepane ring, which introduces greater three-dimensionality and conformational flexibility compared to the planar, unsaturated 1,4-thiazepine ring found in many related analogues [1]. Research has demonstrated that saturated 1,4-thiazepanones and 1,4-thiazepanes are being developed as '3D fragments' for screening libraries to improve hit rates against challenging biological targets [1]. This contrasts with the flatter 1,4-thiazepine structures, which may have reduced selectivity and target space coverage.

Conformational Analysis Scaffold Diversity 3D Fragments

Key Application Scenarios for (3-(1H-Tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone (CAS 1797205-46-9)


Targeted Oncology Research: PKMYT1 Kinase Inhibitor Development

The compound's potent inhibition of PKMYT1 kinase (Ki = 32 nM) [1] makes it a valuable tool compound for investigating the role of PKMYT1 in cell cycle regulation and cancer biology. PKMYT1 is a validated target in oncology, particularly for tumors with DNA repair deficiencies. The compound's >14-fold selectivity over a close structural analog suggests it can be used to establish robust structure-activity relationships (SAR) for this target.

Fragment-Based Drug Discovery (FBDD) and Library Design

As a 3D fragment with a saturated 1,4-thiazepane core [2], this compound is ideal for inclusion in fragment-based screening libraries. Its unique combination of heterocycles (tetrazole, thiazepane, furan) offers multiple vectors for fragment growing, merging, and linking strategies, enhancing the diversity of screening decks and the likelihood of identifying novel hits against a broad range of targets.

Medicinal Chemistry and Lead Optimization Programs

With favorable drug-like properties, including a molecular weight of 355.42 and compliance with Lipinski's Rule of Five [3], this compound serves as an excellent starting point for lead optimization. Its modular structure allows for systematic modification at the tetrazole, furan, or thiazepane positions to improve potency, selectivity, and ADME properties, offering a clear path toward preclinical candidates.

Chemical Biology and Target Deconvolution Studies

The compound's unique structure, particularly the tetrazole-1-yl isomer [4], makes it a suitable probe for chemical biology studies aimed at identifying novel protein targets. Its activity profile, distinct from that of tetrazole-5-yl analogues, can be leveraged in affinity-based proteomics or cellular thermal shift assays (CETSA) to map its interactome and uncover new therapeutic opportunities.

Quote Request

Request a Quote for (3-(1H-tetrazol-1-yl)phenyl)(7-(furan-2-yl)-1,4-thiazepan-4-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.